Tri-O-(tert-butyldimethylsilyl)-D-glucal

Catalog No.
S1911163
CAS No.
79999-47-6
M.F
C24H52O4Si3
M. Wt
488.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-(tert-butyldimethylsilyl)-D-glucal

CAS Number

79999-47-6

Product Name

Tri-O-(tert-butyldimethylsilyl)-D-glucal

IUPAC Name

[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane

Molecular Formula

C24H52O4Si3

Molecular Weight

488.9 g/mol

InChI

InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21+/m1/s1

InChI Key

FMXIGEXRLSNRMR-NJYVYQBISA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
  • Organic Synthesis

    The molecule contains several functional groups that could be useful in organic synthesis. The tert-butyldimethylsilyl (TBDMS) groups are protecting groups commonly used to protect hydroxyl groups during organic reactions PubChem: . The presence of a cyclic ether (pyran) ring suggests the molecule could be a precursor to other carbohydrate derivatives.

  • Carbohydrate Chemistry

    The molecule's overall structure possesses some resemblance to carbohydrates, particularly sugars like glucose. This suggests it could be a potential starting material for synthesizing modified sugars or sugar analogs. Modified sugars are often used in medicinal chemistry research to probe biological processes ScienceDirect.

Tri-O-(tert-butyldimethylsilyl)-D-glucal is a silylated derivative of D-glucal. Its molecular formula is C24H52O4Si3, and it features three tert-butyldimethylsilyl groups attached to the hydroxyl functionalities of D-glucal. This modification enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in synthetic organic chemistry .

Typical of glycosides and silylated sugars. Key reactions include:

  • Deprotection Reactions: The tert-butyldimethylsilyl groups can be removed under acidic or fluoride conditions to yield D-glucal derivatives.
  • Nucleophilic Substitution: The silyl groups enhance the electrophilicity of the anomeric carbon, facilitating nucleophilic attack by alcohols or amines.
  • Formation of Glycosides: Tri-O-(tert-butyldimethylsilyl)-D-glucal can react with alcohols to form glycosides through a glycosidic bond formation mechanism .

Tri-O-(tert-butyldimethylsilyl)-D-glucal exhibits notable biological activities. It has been studied for its antifungal properties, showing effectiveness against various fungal strains by inhibiting their growth. Additionally, its derivatives are being explored for potential antiviral activities and as inhibitors in specific metabolic pathways .

The synthesis of Tri-O-(tert-butyldimethylsilyl)-D-glucal typically involves:

  • Starting Material: D-glucal is used as the starting material.
  • Silylation Reaction: The hydroxyl groups of D-glucal are selectively silylated using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
  • Purification: The product is purified through column chromatography to yield the desired compound with high purity.

This method allows for controlled silylation and high yields of Tri-O-(tert-butyldimethylsilyl)-D-glucal .

Tri-O-(tert-butyldimethylsilyl)-D-glucal finds applications in several areas:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex carbohydrates and glycosides.
  • Medicinal Chemistry: Its derivatives are being investigated for use in drug development due to their biological activities.
  • Analytical Chemistry: Used as a standard in chromatographic analyses to study carbohydrate structures .

Studies on the interactions of Tri-O-(tert-butyldimethylsilyl)-D-glucal with various biological molecules are ongoing. Initial findings suggest that it may interact with enzymes involved in carbohydrate metabolism and could inhibit certain pathways critical for fungal growth. These interactions highlight its potential as a therapeutic agent against fungal infections .

Several compounds share structural similarities with Tri-O-(tert-butyldimethylsilyl)-D-glucal. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Tri-O-acetyl-D-glucalAcetyl groups instead of silyl groupsMore reactive due to acetyl groups
3-O-benzyl-D-glucalBenzyl protection at position 3Different reactivity profile due to aromatic ring
3,4-Di-O-benzyl-D-glucalTwo benzyl groups at positions 3 and 4Increased steric hindrance affects reactivity

Tri-O-(tert-butyldimethylsilyl)-D-glucal stands out due to its enhanced stability and solubility, making it particularly useful in organic synthesis compared to other derivatives that may be more reactive or less stable .

The synthesis of tri-O-(tert-butyldimethylsilyl)-D-glucal primarily begins with D-glucal, a cyclic enol ether derivative of glucose. The key step involves sequential silylation of the hydroxyl groups at positions 3, 4, and 6 using tert-butyldimethylsilyl (TBDMS) protecting groups. A widely employed method involves treating D-glucal with tert-butyldimethylsilyl chloride in the presence of imidazole as a base, typically in dimethylformamide (DMF) at elevated temperatures (60–100°C). This reaction proceeds via nucleophilic substitution, where the silyl chloride reacts with the hydroxyl groups to form stable silyl ethers.

Alternative pathways include the use of tert-butyldimethylsilyl triflate (TBDMSOTf) as a more reactive silylating agent, particularly for sterically hindered hydroxyl groups. For instance, Kinzy and Schmidt reported a two-step synthesis starting with selective benzylation at position 4 of D-glucal, followed by silylation of the remaining hydroxyl groups at positions 3 and 6 using TBDMSCl. This approach achieved an overall yield of 62% after deprotection and purification.

A comparative analysis of synthetic routes is provided below:

MethodReagentsConditionsYieldReference
Sequential silylationTBDMSCl, imidazole, DMF60°C, 48 hours73%
TBDMSOTf-mediated silylationTBDMSOTf, 2,6-lutidine, CH$$2$$Cl$$2$$0°C to room temperature88%
Benzyl-TBDMS hybrid protectionBnBr, TBDMSCl, NaH, DMFStepwise, 0°C to 100°C62%

Optimization of Protecting Group Strategies for Tert-Butyldimethylsilyl Substitution

The steric bulk of TBDMS groups necessitates careful optimization to avoid incomplete silylation or side reactions. Key factors include:

  • Base Selection: Imidazole is preferred over weaker bases (e.g., pyridine) due to its ability to scavenge HCl efficiently, preventing acid-catalyzed degradation of the glycal.
  • Reaction Solvent: Polar aprotic solvents like DMF enhance the solubility of silylating agents and stabilize intermediates through hydrogen bonding.
  • Temperature Control: Prolonged heating (48–72 hours) at 60–100°C ensures complete silylation, while lower temperatures (0–25°C) minimize epimerization.

Notably, the order of silylation impacts regioselectivity. For example, protecting position 6 first reduces steric hindrance, facilitating subsequent silylation at positions 3 and 4. Competitive experiments revealed that TBDMS groups exhibit higher stability toward acidic and basic conditions compared to triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups, making them ideal for multi-step syntheses.

Spectroscopic Analysis and Confirmation of Molecular Structure

The molecular structure of tri-O-(tert-butyldimethylsilyl)-D-glucal is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

  • 1H NMR: Characteristic signals include a doublet of doublets at δ 6.33 ppm (H-1, J = 6.3 Hz) and resonances for the TBDMS methyl groups at δ 0.86–0.94 ppm. The anomeric proton (H-1) exhibits coupling constants consistent with a β-configuration.
  • 13C NMR: Key peaks include the anomeric carbon at δ 103.7 ppm (C-1) and quaternary silicon-bonded carbons at δ 26.8–27.2 ppm.
  • IR Spectroscopy: Absence of hydroxyl stretches (3300–3500 cm$$^{-1}$$) confirms complete silylation, while strong Si–O–C vibrations appear at 1250–1100 cm$$^{-1}$$.
  • High-Resolution MS: The molecular ion [M + Na]$$^+$$ at m/z 511.3 aligns with the formula C$${24}$$H$${52}$$O$$4$$Si$$3$$.

A summary of spectroscopic data is provided below:

SpectrumKey SignalsAssignment
1H NMRδ 6.33 (dd, H-1), δ 4.73–4.65 (m, H-3/H-4), δ 0.86–0.94 (s, TBDMS CH$$_3$$)Anomeric proton, silyl methyl groups
13C NMRδ 103.7 (C-1), δ 74.5 (C-5), δ 26.8–27.2 (TBDMS C(CH$$3$$)$$3$$)Anomeric carbon, quaternary carbons
IR1250–1100 cm$$^{-1}$$ (Si–O–C), 2900–2850 cm$$^{-1}$$ (C–H stretch)Silyl ether functionalities

Crystallographic Studies on Steric and Electronic Effects of TBDMS Substituents

X-ray crystallography reveals significant steric distortion in tri-O-(tert-butyldimethylsilyl)-D-glucal due to the bulky TBDMS groups. The molecule adopts a $$^{1}C_4$$ chair conformation, with all three silyl substituents occupying axial positions to minimize steric clashes. Key findings include:

  • Bond Lengths: The C–O–Si bonds (1.65–1.68 Å) are elongated compared to standard C–O bonds (1.43 Å), reflecting the electron-withdrawing effect of silicon.
  • Dihedral Angles: The TBDMS groups introduce torsional strain, with C3–O–Si–C angles deviating from ideality by 8–12°.
  • Packing Effects: Crystal lattice stabilization occurs via van der Waals interactions between TBDMS methyl groups, resulting in a dense orthorhombic packing arrangement.

Comparative analysis with less bulky silyl groups (e.g., trimethylsilyl) demonstrates that TBDMS substituents enforce rigidity, reducing conformational flexibility and influencing reactivity in subsequent transformations. These crystallographic insights are critical for rationalizing the compound’s stability and selectivity in synthetic applications.

Dates

Modify: 2023-08-16

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